2-Cyano-3-methylbutane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-Cyano-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-Cyano-3-methylbutane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts .
Scientific Research Applications
2-Cyano-3-methylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: In biological research, it is used to modify biomolecules such as proteins and peptides.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-methylbutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the final product .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in similar applications.
Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride commonly used in organic synthesis.
Uniqueness
2-Cyano-3-methylbutane-1-sulfonyl chloride is unique due to the presence of the cyano group, which can participate in additional reactions, providing more versatility in synthetic applications .
Properties
IUPAC Name |
2-cyano-3-methylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQREVGGCJMYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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